molecular formula C6H10N2S B3200065 1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine CAS No. 1017386-12-7

1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine

Cat. No. B3200065
CAS RN: 1017386-12-7
M. Wt: 142.22 g/mol
InChI Key: KFBMUDZSWMAOGG-UHFFFAOYSA-N
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Description

“1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are aromatic, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, a series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives have been synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene followed by reduction with sodium borohydride .

Scientific Research Applications

1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has also been reported to have potential as a therapeutic agent for the treatment of neurological disorders.
In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In agriculture, this compound has been used as a plant growth regulator, promoting plant growth and increasing crop yield. It has also been shown to have potential as a natural pesticide, inhibiting the growth of harmful insects and fungi.

Advantages and Limitations for Lab Experiments

1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and good yields. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
However, this compound also has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. It also has limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine. One area of interest is the development of this compound-based materials for use in various applications, such as gas storage, catalysis, and drug delivery.
Another area of interest is the further exploration of the therapeutic potential of this compound. This may involve the development of more potent derivatives of this compound or the exploration of its potential as a treatment for other neurological disorders.
In addition, further studies on the mechanism of action of this compound may provide insights into its biological activity and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and agriculture. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities, as well as anxiolytic and sedative effects. While there are limitations to its use in lab experiments, there are also several future directions for research on this compound.

properties

IUPAC Name

1-(2-methyl-1,3-thiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4(7)6-3-8-5(2)9-6/h3-4H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBMUDZSWMAOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017386-12-7
Record name 1-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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